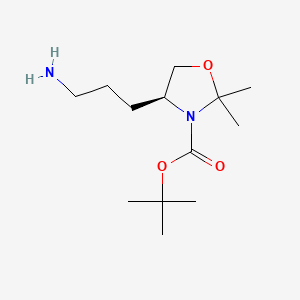
methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride (MEPH) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the amino acid phenylalanine and is a member of the 2-amino-2-arylacetate family of compounds. MEPH has been used in research studies to investigate the biochemical and physiological effects of this compound on various biological systems.
Applications De Recherche Scientifique
Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride has been studied for its potential applications in scientific research. It has been used to study the biochemical and physiological effects of this compound on various biological systems. It has been used as a model compound for studying the effects of drugs on the nervous system, as well as for studying the effects of compounds on cell growth and differentiation. In addition, methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride has been used to study the effects of compounds on the immune system and to investigate the potential therapeutic effects of compounds on various diseases.
Mécanisme D'action
The mechanism of action of methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride is not fully understood. However, it is believed that methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride acts as an agonist at certain receptors in the nervous system, which leads to the activation of certain pathways and the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride has been shown to have a variety of biochemical and physiological effects, including the stimulation of neurotransmitter release, the inhibition of enzyme activity, and the modulation of cell growth and differentiation. In addition, methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride has been shown to have anti-inflammatory and anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride has several advantages for use in laboratory experiments. It is a readily available and inexpensive compound, and it is relatively stable in solution. In addition, it has a relatively low toxicity and can be used in a wide range of biological systems. However, methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride is not suitable for use in clinical trials due to its potential toxic effects.
Orientations Futures
Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride has a wide range of potential applications in scientific research and medicine. Potential future directions include further investigation of its mechanism of action, its potential therapeutic effects, and its potential as a drug delivery system. In addition, methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride could be used to study the effects of drugs on the nervous system, as well as for studying the effects of compounds on cell growth and differentiation. Finally, methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride could be used to study the effects of compounds on the immune system and to investigate the potential therapeutic effects of compounds on various diseases.
Méthodes De Synthèse
Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride is synthesized from the reaction of 4-ethylphenol with formaldehyde and hydrochloric acid. The reaction is carried out in a basic solution, usually aqueous sodium hydroxide, and the product is isolated by a series of recrystallization steps. The yield of the reaction is typically high, with yields of up to 90% reported.
Propriétés
IUPAC Name |
methyl 2-amino-2-(4-ethylphenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2;/h4-7,10H,3,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVFQHMVGDZIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(4-ethylphenyl)acetate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-({4-[4-(3-aminopropyl)piperazin-1-yl]phenyl}amino)-5-chloropyrimidin-4-yl]amino}-N-methylbenzamide hydrochloride](/img/structure/B6611230.png)
![1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611231.png)

![2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B6611241.png)
![10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride](/img/structure/B6611246.png)
![1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611249.png)
![7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6611257.png)
![[(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one](/img/structure/B6611266.png)




